5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(2-methylsulfanylethyl)-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFPYSRADZDBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161721-83-0 | |
| Record name | 5-[2-(methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(methylsulfanyl)ethylamine with ethyl chloroformate, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cellular processes.
Comparison with Similar Compounds
Comparative Analysis Table
Research Implications
- Steric Considerations : The ethyl chain in the target compound may hinder metabolic degradation compared to smaller substituents (e.g., methyl or phenyl) .
- Core Flexibility : Oxazolidine-dione derivatives exhibit tunable bioactivity based on substituent electronegativity and steric bulk, as seen in agrochemicals (e.g., vinclozolin) vs. pharmaceuticals (e.g., thiazolidinediones) .
Biological Activity
5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a five-membered oxazolidine ring and is characterized by a dione functional group. Its molecular formula is , and it includes a methylsulfanyl group at the 2-position and an ethyl chain at the 5-position of the oxazolidine ring. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity against cancer cells, and potential therapeutic applications.
Antiviral Properties
Research has indicated that derivatives of oxazolidinones, including this compound, exhibit significant antiviral activity. Studies have demonstrated its inhibitory effects against various viruses. For instance, Cihan-Üstündag et al. conducted in vitro tests showing that this compound can inhibit viral replication, highlighting its potential as an antiviral agent.
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on different cancer cell lines. In a study comparing various thiazolidin derivatives, it was found that similar compounds exhibited selective cytotoxicity against malignant cells while sparing normal cells. For example, compounds structurally related to this compound demonstrated IC50 values ranging from 8.5 µM to 15.1 µM against HeLa and K562 cell lines . Such findings suggest that this compound could be further explored for its anticancer properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Nucleophilic Substitution : The presence of the dione structure allows for nucleophilic attacks that can lead to the formation of reactive intermediates.
- Enzyme Inhibition : Interaction studies indicate that the compound may bind to specific enzymes or receptors involved in viral replication or cancer cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals distinct biological activities based on variations in substituents:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methyl-1,3-oxazolidine-2,5-dione | Methyl group at position 4 | Exhibits different reactivity patterns |
| 5-Thiophen-3-yl-1,3-oxazolidine-2,4-dione | Thiophene ring substitution at position 5 | Enhanced biological activity |
| (5S)-3-Anilino-5-methyl-1,3-oxazolidine-2,4-dione | Aniline substitution at position 3 | Potential anticancer properties |
This table illustrates how subtle changes in chemical structure can lead to significant differences in biological activity.
In Vitro Testing
In vitro studies have been pivotal in understanding the efficacy of this compound. For example:
- Antiviral Testing : A study demonstrated that this compound could reduce viral load in infected cell cultures by inhibiting specific viral enzymes.
- Cytotoxicity Assessment : Another investigation revealed that treatment with the compound led to apoptosis in cancer cells through both intrinsic and extrinsic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
